molecular formula C16H21N3O3S B2990693 1-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide CAS No. 1705843-40-8

1-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide

Cat. No. B2990693
CAS RN: 1705843-40-8
M. Wt: 335.42
InChI Key: CYRCVGKUCHUPDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide is a useful research compound. Its molecular formula is C16H21N3O3S and its molecular weight is 335.42. The purity is usually 95%.
BenchChem offers high-quality 1-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

A novel approach in the synthesis of bis(pyrazol-1-yl)methane ligands has been developed, focusing on derivatives containing phenyl groups on the central carbon atom. This research introduced safer methodologies for synthesizing these ligands, which are crucial in the preparation of ruthenium derivatives for catalytic applications, especially in the transfer hydrogenation of ketones. The study highlighted the influence of substituents on the ligands' catalytic behavior, emphasizing the synthesis's versatility and adaptability to various applications in catalysis and materials science (Carrión et al., 2007).

Coordination Chemistry and Metal Complexes

Research on bis(pyrazol-1-yl)methane derivatives extended to exploring their coordination with metals, leading to the development of Zn(II) halide complexes with unique photoluminescent properties. These complexes, characterized by distorted tetrahedral coordination geometries, open new pathways for studying metal-ligand interactions and their potential applications in materials science and photophysics (Wang et al., 2015).

Molecular Interactions and Properties

The study of methyl acetate's interactions with aqueous solutions of quinoxaline derivatives, including 1-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide, provided insights into the effects of temperature and concentration on molecular interactions. This research contributes to a deeper understanding of solute-solvent interactions, which is essential for developing new solvents and enhancing reaction conditions in chemical synthesis (Raphael et al., 2015).

Environmental Applications and Green Chemistry

An efficient and environmentally friendly synthesis method using ZnO nanoparticles as a recyclable catalyst for producing substituted methane derivatives was demonstrated. This approach highlights the significance of green chemistry in synthesizing chemical compounds, reducing environmental impact, and enhancing sustainability in chemical processes (Karami et al., 2013).

properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c20-23(21,13-15-4-2-1-3-5-15)18-16-10-17-19(12-16)11-14-6-8-22-9-7-14/h1-5,10,12,14,18H,6-9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRCVGKUCHUPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide

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